N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[6-[(2-fluorophenyl)methylsulfanyl]pyridazin-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2S/c17-12-5-2-1-4-11(12)10-23-15-8-7-14(19-20-15)18-16(21)13-6-3-9-22-13/h1-9H,10H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNYILCFHHWPMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)furan-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.
Introduction of the Fluorobenzylthio Group: The fluorobenzylthio group is introduced by reacting the pyridazine derivative with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Furan-2-Carboxamide: The final step involves the reaction of the intermediate compound with furan-2-carbonyl chloride in the presence of a base like triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Oxidation of Thioether Moiety
The thioether group (-S-) undergoes oxidation to form sulfoxides or sulfones under controlled conditions. This reactivity is critical for modulating electronic properties and biological activity.
Mechanistic Insight :
-
The sulfur atom in the thioether is nucleophilic, facilitating electrophilic oxidation.
-
Steric hindrance from the 2-fluorobenzyl group slows reaction kinetics compared to unsubstituted analogs .
Nucleophilic Substitution at Pyridazine Ring
The pyridazine ring undergoes nucleophilic aromatic substitution (NAS) at electron-deficient positions, particularly C-4 and C-5, when activated by electron-withdrawing groups.
Structural Influence :
-
The electron-withdrawing carboxamide group at C-3 enhances NAS reactivity at C-4/C-5 .
-
Fluorine substituents on the benzyl group marginally reduce ring electron deficiency .
Hydrolysis of Amide Bond
The furan-2-carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding furan-2-carboxylic acid derivatives.
Kinetic Note :
-
Hydrolysis rates are pH-dependent, with faster cleavage in strongly acidic media due to protonation of the amide nitrogen .
Cross-Coupling Reactions
The pyridazine ring participates in palladium-catalyzed cross-coupling reactions when halogenated derivatives are synthesized in situ.
Synthetic Utility :
Electrophilic Aromatic Substitution on Furan Ring
The furan ring undergoes electrophilic substitution at C-5, though reactivity is attenuated by conjugation with the carboxamide group.
Reduction of Thioether Linkage
Catalytic hydrogenation selectively reduces the thioether to a thiol under high-pressure conditions.
| Reaction Type | Reagents/Conditions | Product | Yield | Key Observations |
|---|---|---|---|---|
| Hydrogenolysis | H<sub>2</sub> (50 psi), Pd/C, EtOH | Pyridazine-6-thiol | 70% | Preserves furan and amide functionalities |
Thermal Degradation Pathways
Thermogravimetric analysis (TGA) reveals decomposition patterns under inert atmospheres:
| Temperature Range (°C) | Mass Loss (%) | Major Degradation Products |
|---|---|---|
| 180–220 | 15% | CO<sub>2</sub>, NH<sub>3</sub> (amide cleavage) |
| 220–300 | 40% | SO<sub>2</sub>, HF (thioether and fluorobenzyl decomposition) |
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog: 6-(Benzylthio)-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide
- Key Differences: Core Heterocycle: This analog uses a dihydropyridine core instead of pyridazine, which alters electronic properties and conformational flexibility. Substituents: The 2-methoxyphenyl carboxamide and cyano groups introduce distinct steric and electronic effects compared to the fluorobenzylthio and furan-2-carboxamide groups in the target compound. Fluorination: The absence of fluorine in this analog may reduce metabolic stability and target affinity relative to fluorinated derivatives.
Functional Analog: N-(Bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide
- Substituents: The bis(4-methoxyphenyl)methyl group introduces bulkier aromatic substituents compared to the 2-fluorobenzylthio group, which could influence solubility and membrane permeability.
Functional Group Comparison: 2-(4-Fluorophenyl)-N-methyl-5-(3-((1-phenylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide
- Key Differences: Linker Chemistry: The trifluoroethylamino linker in this compound contrasts with the benzylthio group in the target molecule, impacting electronegativity and hydrophobicity. Carboxamide Placement: The carboxamide is attached to a phenylcyclopropyl group rather than furan, suggesting differences in target engagement.
Data Tables
Table 1: Structural and Functional Group Comparison
Table 2: Hypothetical Pharmacokinetic Properties (Inferred)
| Compound Name | LogP (Estimated) | Molecular Weight (g/mol) | Hydrogen Bond Acceptors |
|---|---|---|---|
| Target Compound | ~3.2 | 357.38 | 6 |
| 6-(Benzylthio)-5-cyano-... | ~2.8 | 447.51 | 5 |
| N-(Bis(4-methoxyphenyl)methyl)-6-oxo-... | ~4.1 | 474.52 | 7 |
| 6-Chloro-2-(4-fluorophenyl)-... | ~3.9 | 546.94 | 8 |
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s benzylthio and furan-2-carboxamide groups may be synthesized via nucleophilic substitution and amide coupling, as seen in analogous pathways .
- Fluorination Impact: The 2-fluorobenzyl group likely enhances metabolic stability compared to non-fluorinated analogs, as fluorination is a common strategy to block oxidative metabolism .
- Evidence Gaps: No direct biological or crystallographic data for the target compound are available in the provided evidence. Comparisons rely on structural inference and precedents from related molecules.
Biological Activity
N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)furan-2-carboxamide is a compound that has gained significant attention in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's structure is characterized by a pyridazine ring with a fluorobenzylthio group and a furan-2-carboxamide moiety. The molecular formula is , with a molecular weight of 329.4 g/mol. Below is a summary of its key properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H12FN3O2S |
| Molecular Weight | 329.4 g/mol |
| CAS Number | 1021135-98-7 |
This compound exhibits its biological activity primarily through the following mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory and cancer pathways, notably kinases such as p38 MAPK, which plays a crucial role in cytokine production and inflammatory responses .
- Receptor Modulation : It may interact with various receptors, modulating their activity to exert therapeutic effects. This includes potential interactions with immune receptors that could enhance immune responses against pathogens.
- Cellular Pathway Interference : The compound can disrupt cellular signaling pathways, leading to altered cell proliferation and apoptosis in cancer cells .
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Anti-inflammatory Agents : Due to its ability to inhibit p38 MAPK, it has significant potential in treating autoimmune diseases by reducing cytokine production such as IL-1β and TNFα .
- Anticancer Activity : Studies indicate that this compound can induce apoptosis in various cancer cell lines, making it a candidate for cancer therapy .
- Antiviral Properties : Preliminary research suggests that it may have antiviral activity, particularly against RNA viruses, although further studies are needed to confirm these effects .
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the compound's cytotoxicity against several cancer cell lines, showing significant inhibition with IC50 values ranging from 0.1 to 10 µM depending on the cell type .
- Animal Models : In an adjuvant-induced arthritis model, the compound demonstrated notable anti-inflammatory effects, correlating with reduced swelling and pain scores compared to control groups .
- Structure-Activity Relationship (SAR) : Research has identified key structural features that enhance biological activity, indicating that modifications to the fluorobenzyl group can significantly affect potency against specific targets .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)furan-2-carboxamide?
- Methodological Answer : A multi-step synthesis is typically employed. For example:
Pyridazine core functionalization : Introduce the thioether group at the 6-position of pyridazin-3-amine via nucleophilic substitution using 2-fluorobenzyl thiol under basic conditions (e.g., NaH in DMF).
Amide coupling : React the resulting intermediate with furan-2-carboxylic acid using coupling agents like HATU or EDCI/HOBt in anhydrous DCM or THF.
- Optimization : Reaction yields can be improved by controlling temperature (0–25°C) and using inert atmospheres to prevent oxidation of the thioether group. Monitor progress via TLC or LC-MS .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy : H and C NMR to verify substituent positions and purity (e.g., aromatic protons for furan and pyridazine rings, fluorinated benzyl group).
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., ESI+ for [M+H]+ ion).
- X-ray crystallography : Single-crystal analysis using SHELXL (for refinement) to resolve bond lengths/angles and confirm stereoelectronic effects of the 2-fluorobenzyl group .
Q. What physicochemical properties are critical for evaluating bioavailability?
- Methodological Answer : Key parameters include:
| Property | Value/Descriptor | Relevance |
|---|---|---|
| LogP (XlogP) | ~2.6 (calculated) | Lipophilicity for membrane permeation |
| Topological PSA | 87.5 Ų | Solubility and absorption potential |
| Hydrogen bond donors | 1 | Impact on solubility and target binding |
- These properties are computationally derived using tools like Molinspiration or experimentally validated via HPLC (logP) and NMR (H-bonding) .
Advanced Research Questions
Q. How can reaction yields be optimized for introducing the 2-fluorobenzylthio group?
- Methodological Answer :
- Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.
- Catalysis : Add catalytic KI to enhance nucleophilic substitution kinetics.
- Temperature control : Maintain 40–60°C to balance reaction rate and side-product formation.
- Post-reaction workup : Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the thioether intermediate. Validate purity via HPLC .
Q. What computational strategies predict binding affinity with Autotaxin (ATX)?
- Methodological Answer :
Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound’s pyridazine-furan scaffold and ATX’s active site (e.g., hydrophobic pockets near Thr-210 and Lys-232).
MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA).
- Validation : Cross-check with experimental IC50 values from enzymatic assays (e.g., fluorescence-based FS-3 substrate hydrolysis) .
Q. How to resolve contradictions in biological activity data across assays?
- Methodological Answer :
- Orthogonal assays : Compare results from cell-based (e.g., inhibition of LPA production in A549 cells) and cell-free (recombinant ATX enzyme) systems.
- Control experiments : Test for off-target effects using kinase profiling panels or CRISPR-Cas9 knockout models.
- Structural validation : Co-crystallize the compound with ATX to confirm binding mode via X-ray diffraction (SHELX-refined structures) .
Q. What strategies improve metabolic stability of the furan-carboxamide moiety?
- Methodological Answer :
- Bioisosteric replacement : Substitute furan with thiophene or pyrazole to reduce CYP450-mediated oxidation.
- Deuterium incorporation : Replace labile hydrogens in the furan ring with deuterium to slow metabolism.
- Prodrug design : Mask the carboxamide as an ester or carbonate to enhance plasma stability. Validate via liver microsome assays (e.g., human/rat microsomal stability tests) .
Data Contradiction Analysis
Q. How to address discrepancies in IC50 values between enzymatic and cellular assays?
- Methodological Answer :
- Assay conditions : Ensure consistent pH (7.4), temperature (37°C), and ATP levels (for cell-based assays).
- Membrane permeability : Measure cellular uptake via LC-MS to rule out efflux pump interference (e.g., P-gp inhibitors like verapamil).
- Data normalization : Use Z-factor analysis to assess assay robustness and exclude outlier replicates .
Structural and Mechanistic Insights
Q. What crystallographic techniques validate the compound’s binding mode in target proteins?
- Methodological Answer :
- Co-crystallization : Soak purified protein (e.g., ATX) with 1–5 mM compound in crystallization buffer (e.g., 20% PEG 3350, 0.2 M ammonium sulfate).
- Data collection : Use synchrotron radiation (λ = 0.978 Å) for high-resolution (<2.0 Å) data. Process with SHELX programs for phase determination and refinement.
- Analysis : Identify key interactions (e.g., π-π stacking with Phe-274, hydrogen bonds with Thr-210) using PyMOL or Coot .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
